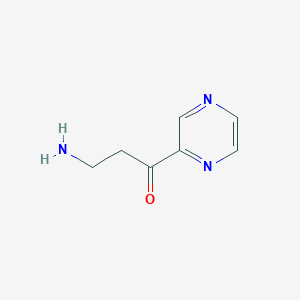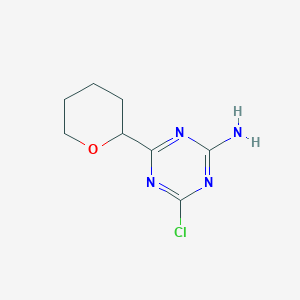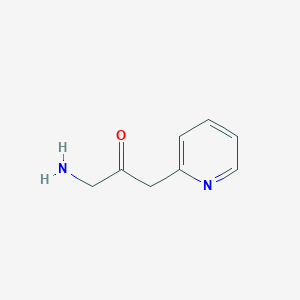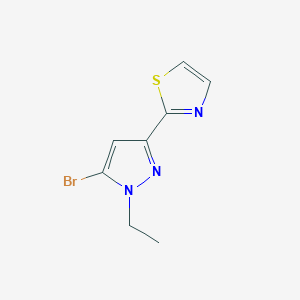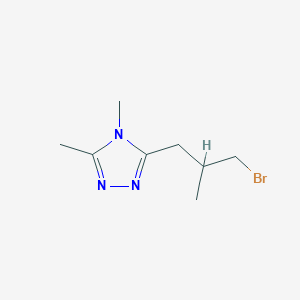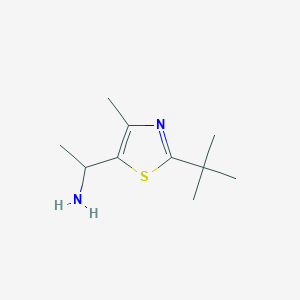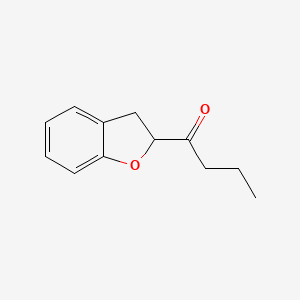
1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one is a chemical compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran ring fused with a butanone moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the benzofuran ring can be constructed via a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds . Another approach involves the use of proton quantum tunneling to construct the benzofuran ring with high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis (MWI) is one such method that has been employed to produce benzofuran compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to interact with dopaminergic receptors, histaminergic receptors, and other molecular targets, leading to their biological effects . The compound’s ability to modulate these pathways contributes to its therapeutic potential in various diseases .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 1-(2,3-Dihydro-1-benzofuran-2-YL)butan-1-one include:
- 1-(2,3-Dihydro-1-benzofuran-2-YL)methylpiperazine
- 5-Dihydrobenzofuranpyrovalerone (5-DBFPV)
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone .
Uniqueness
What sets this compound apart from other similar compounds is its unique structural features and reactivity. The presence of the butanone moiety fused with the benzofuran ring imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-2-yl)butan-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-7,12H,2,5,8H2,1H3 |
InChI Key |
XJHSWHLLFPZUAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13159156.png)
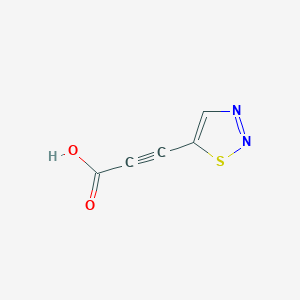
![Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13159161.png)
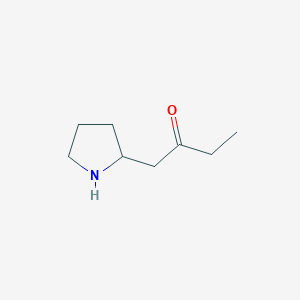
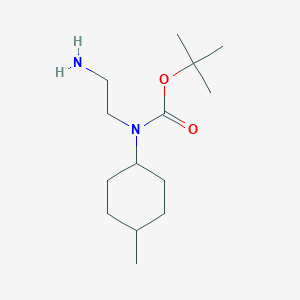
![1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol](/img/structure/B13159173.png)
